![molecular formula C17H18O4 B2374460 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 669705-01-5](/img/structure/B2374460.png)
3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C17H18O4 . It is used as a pharmaceutical intermediate . It is a derivative of vanillin .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is represented by the InChI code: 1S/C17H18O4/c1-3-20-17-10-13(11-18)7-8-16(17)21-12-14-5-4-6-15(9-14)19-2/h4-11H,3,12H2,1-2H3 . This indicates that the compound has 17 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 286.33 .Scientific Research Applications
Oxidation Reactions and Sulfide Chemistry
- Oxidation of Sulfides : In a study on the oxidation of methoxy substituted benzyl phenyl sulfides, it was found that different oxidants can lead to the formation of methoxy substituted benzaldehydes through various mechanisms (Lai, Lepage, & Lee, 2002).
Chemical Synthesis and Modification
- Regioselective Protection : Research on the regioselective protection of the hydroxyl group of 3,4-dihydroxy-benzaldehyde has shown effective use of different protecting groups, including methoxybenzyl groups, indicating the chemical versatility of such compounds (Plourde & Spaetzel, 2002).
Spectroscopic Studies and Structural Analysis
- Spectroscopic Characterization : A compound closely related to 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde was synthesized and characterized using various spectroscopic techniques, demonstrating the compound's utility in structural and spectroscopic studies (Özay et al., 2013).
Polymer Chemistry and Copolymerization
- Copolymerization with Styrene : Novel trisubstituted ethylenes, including compounds with methoxy and ethoxy groups, were prepared and copolymerized with styrene, showing the application of such compounds in the field of polymer chemistry (Kharas et al., 2015).
Polymeric Materials and Conductivity
- Synthesis and Characterization of Poly(azomethine)s : Bis-aldehyde monomers including variations of ethoxy and methoxy benzaldehyde were synthesized and polymerized to yield poly(azomethine)s, which were then studied for their electrical conductivity, showcasing the relevance of such compounds in developing electrically conductive materials (Hafeez et al., 2019).
Photophysical Properties and Optical Materials
- Optical Nonlinear Properties : Schiff base compounds derived from ethyl-4-amino benzoate and ethoxy benzaldehyde were synthesized and their nonlinear refractive indices were determined, highlighting the potential of such compounds in optical materials (Abdullmajed et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde are currently unknown. This compound is a derivative of vanillin , which is known to have multiple biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.
Mode of Action
The mode of action of 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is not well-studied. As a derivative of vanillin, it may share some of the biological activities of its parent compound. Vanillin has been shown to inhibit the activity of certain enzymes and to interact with various cellular receptors . .
Biochemical Pathways
Given its structural similarity to vanillin, it may potentially influence pathways related to inflammation, oxidative stress, and microbial growth . .
Result of Action
The molecular and cellular effects of 3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde are currently unknown. Based on its structural similarity to vanillin, it may potentially have antioxidant, anti-inflammatory, and antimicrobial effects . .
properties
IUPAC Name |
3-ethoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-3-20-17-10-13(11-18)7-8-16(17)21-12-14-5-4-6-15(9-14)19-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKICKVPWBMZZOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


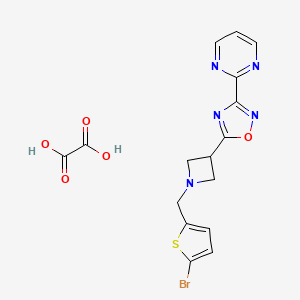
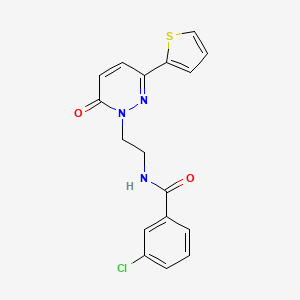
![2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2374386.png)

![2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2374390.png)
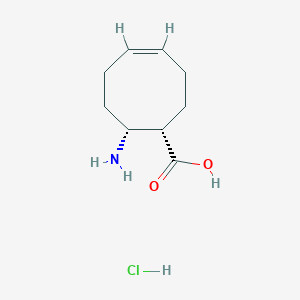
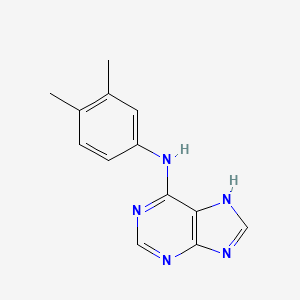

![(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B2374394.png)
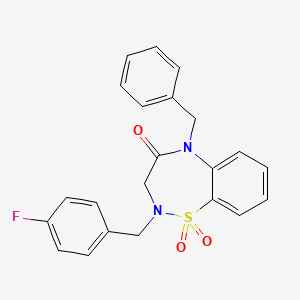

![N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide](/img/structure/B2374399.png)
